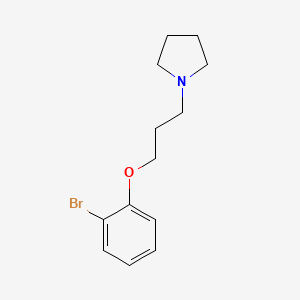

1-(3-(2-Bromophenoxy)propyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(2-Bromophenoxy)propyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Bromophenoxy)propyl)pyrrolidine typically involves the reaction of 2-bromophenol with 3-chloropropylamine in the presence of a base to form the intermediate 3-(2-bromophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(2-Bromophenoxy)propyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of oxidized products.

Reduction Reactions: Reduction of the bromophenoxy group can lead to the formation of phenoxy derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of azido or cyano derivatives.

Oxidation Reactions: Formation of N-oxide or hydroxylated products.

Reduction Reactions: Formation of phenoxy derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that compounds with a pyrrolidine structure often exhibit diverse pharmacological activities. The unique structure of 1-(3-(2-Bromophenoxy)propyl)pyrrolidine allows it to interact with various biological targets, which may include:

- Antimicrobial Activity : Similar compounds have shown potential against bacterial strains like Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Modifications around the pyrrolidine structure have been tested against cancer cell lines, showing enhanced cytotoxicity compared to standard treatments.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antiparasitic Screening : A study evaluated derivatives similar to this compound against Trypanosoma brucei, revealing selectivity indices greater than 30-fold over mammalian cells, indicating potential therapeutic use without significant toxicity.

- Cancer Cell Line Testing : Compounds derived from modifications around the pyrrolidine structure were tested against BRCA-mutated cancer cell lines (MDA-MB-436 and CAPAN-1). These studies demonstrated enhanced cytotoxicity compared to standard treatments like Veliparib, suggesting improved efficacy in cancer therapy.

Mecanismo De Acción

The mechanism of action of 1-(3-(2-Bromophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as GPCRs. The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular function and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-(2-Chlorophenoxy)propyl)pyrrolidine

- 1-(3-(2-Fluorophenoxy)propyl)pyrrolidine

- 1-(3-(2-Iodophenoxy)propyl)pyrrolidine

Uniqueness

1-(3-(2-Bromophenoxy)propyl)pyrrolidine is unique due to the presence of the bromine atom in the phenoxy group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets.

Actividad Biológica

1-(3-(2-Bromophenoxy)propyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a pyrrolidine ring and a bromophenoxy substituent, this compound has been investigated for its therapeutic potential, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C13H18BrNO

- Molecular Weight : Approximately 284.19 g/mol

The presence of the bromine atom in the aromatic ring enhances the compound's reactivity, which is crucial for its interactions with biological targets. Pyrrolidine derivatives are often used as scaffolds in drug design due to their ability to mimic natural compounds and engage with various biological systems .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds containing pyrrolidine structures can exhibit a range of pharmacological effects, including:

Structure-Activity Relationship (SAR)

The biological activity of this compound can vary significantly based on structural modifications. A comparative analysis with similar compounds reveals important insights into its SAR:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-(4-Bromophenyl)propyl)pyrrolidine | Similar brominated phenyl group | Antimicrobial and anticancer properties |

| 1-(3-(2-Chlorophenoxy)propyl)pyrrolidine | Chlorine instead of bromine | Potential neuroprotective effects |

| 1-(3-(4-Methoxyphenyl)propyl)pyrrolidine | Methoxy group enhances lipophilicity | Possible anti-inflammatory activity |

These variations highlight how subtle changes in substituents can significantly influence pharmacological profiles and therapeutic potential.

Case Studies and Research Findings

Research involving this compound has primarily focused on its synthesis and preliminary biological evaluations. While specific studies directly examining this compound are sparse, related compounds have provided valuable insights:

- Antibacterial Studies : A study indicated that pyrrolidine derivatives could enhance antibacterial activity against resistant strains, particularly when optimized for structural features such as substituent positions and types .

- Pharmacokinetics : Understanding the pharmacokinetic properties of similar compounds has been essential in evaluating their therapeutic potential. For instance, studies have shown that certain pyrrolidine inhibitors achieve significant brain exposure, which is critical for treating central nervous system infections .

Propiedades

IUPAC Name |

1-[3-(2-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMOMNHQDYQJEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.